molecular formula C18H21F3N6O3 B2429611 N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(trifluoromethoxy)benzamide CAS No. 2034543-26-3

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(trifluoromethoxy)benzamide

Cat. No. B2429611
M. Wt: 426.4
InChI Key: VOUACJXKFINXPX-UHFFFAOYSA-N
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Description

“N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(trifluoromethoxy)benzamide” is a chemical compound. Its empirical formula is C10H10F3NO3 and has a molecular weight of 249.19 .


Synthesis Analysis

The synthesis of trifluoromethyl ethers can be achieved by indirect strategies and direct strategies. The indirect strategies include the nucleophilic fluorination of ether groups and electrophilic trifluoromethylation of hydroxyl groups, which suffered from poor substrate scope, harsh reaction conditions, and use of highly toxic reagents. The direct strategies are the direct introduction of the trifluoromethoxy group into organic compounds with trifluoromethoxylation reagents .


Chemical Reactions Analysis

Trifluoromethoxy groups are becoming increasingly important in pharmaceuticals, agrochemicals, and material sciences. The introduction of trifluoromethoxy groups into arenes and heteroarenes is of paramount importance in organic molecules because of their outstanding electronegativity and high lipophilicity .

Scientific Research Applications

Chemical Synthesis and Reactivity

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(trifluoromethoxy)benzamide, due to its structural complexity, is involved in various chemical reactions and synthetic applications. Research demonstrates its utility in the synthesis of novel heterocyclic compounds, such as benzodifuranyl, 1,3,5-triazines, and thiazolopyrimidines, showcasing its versatility in generating anti-inflammatory and analgesic agents (A. Abu-Hashem et al., 2020). The compound's reactivity is further exemplified in the formation of various triazine derivatives through interactions with different nucleophiles, indicating its potential in creating a wide range of chemically significant molecules (Zhang Li-hu, 2014).

Antioxidant Activities

Derivatives of N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(trifluoromethoxy)benzamide have been synthesized and assessed for their potential antioxidant capacities. These compounds have demonstrated significant activity in metal chelating effect assays, highlighting their potential utility in medicinal chemistry and pharmacology as antioxidants (Özlem Gürsoy Kol et al., 2016).

Inhibitory Activities

Compounds incorporating the 1,3,5-triazine structure, similar to N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(trifluoromethoxy)benzamide, have been investigated for their inhibitory properties against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase. These enzymes are associated with diseases such as Alzheimer's, Parkinson's, and pigmentation disorders. The research findings suggest that such compounds can serve as a foundation for developing therapeutic agents against these conditions (Nabih Lolak et al., 2020).

Synthesis of Peptidomimetics

The compound's utility extends to the synthesis of sterically-hindered peptidomimetics, showcasing its application in the development of bioactive molecules that mimic the structure and function of peptides. This application demonstrates the compound's relevance in drug discovery and development, particularly in the synthesis of molecules with improved pharmacokinetic properties (W. Shieh et al., 2008).

properties

IUPAC Name

N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]-2-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F3N6O3/c1-26(2)16-23-14(24-17(25-16)27-7-9-29-10-8-27)11-22-15(28)12-5-3-4-6-13(12)30-18(19,20)21/h3-6H,7-11H2,1-2H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOUACJXKFINXPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C3=CC=CC=C3OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F3N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(trifluoromethoxy)benzamide

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